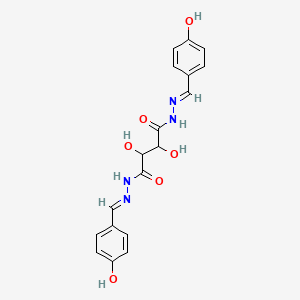![molecular formula C19H30FN3O B6046636 N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide](/img/structure/B6046636.png)
N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide, commonly known as DFPM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFPM belongs to the class of glycine transporter-1 (GlyT1) inhibitors, which are being investigated as a treatment option for several neuropsychiatric disorders.
Mecanismo De Acción
DFPM works by inhibiting the reuptake of glycine by N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide transporters, which results in an increase in the levels of glycine in the brain. This increase in glycine levels enhances the function of NMDA receptors, which are involved in several important brain processes like learning, memory, and cognition. By enhancing the function of NMDA receptors, DFPM is believed to have potential therapeutic applications in several neuropsychiatric disorders.
Biochemical and Physiological Effects
DFPM has been shown to increase the levels of glycine in the brain, which is an important neurotransmitter that regulates several physiological processes. DFPM has also been shown to enhance the function of NMDA receptors, which are involved in several important brain processes like learning, memory, and cognition. By enhancing the function of NMDA receptors, DFPM is believed to have potential therapeutic applications in several neuropsychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFPM has several advantages for lab experiments, including its ability to enhance the function of NMDA receptors and increase the levels of glycine in the brain. However, DFPM also has several limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on DFPM, including its potential therapeutic applications in several neuropsychiatric disorders, its safety and efficacy, and its potential for use in combination with other drugs. Further research is also needed to determine the optimal dosage and duration of treatment for DFPM. Additionally, research is needed to determine the potential side effects of DFPM and its long-term effects on the brain.
Métodos De Síntesis
DFPM can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-fluorobenzylamine with 1-(2-bromoethyl)piperidine to form N-(2-fluorobenzyl)-1-(2-piperidinyl)ethanamine. This intermediate is then reacted with diethyl oxalate to form N~2~,N~2~-diethyl-N~1~-[(2-fluorobenzyl)piperidin-1-yl]-N~1~-methylglycinamide, which is then converted to DFPM by hydrolysis.
Aplicaciones Científicas De Investigación
DFPM has been extensively studied for its potential therapeutic applications in several neuropsychiatric disorders, including schizophrenia, depression, and anxiety. N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide inhibitors like DFPM are believed to enhance the function of N-methyl-D-aspartate (NMDA) receptors, which are involved in several important brain processes like learning, memory, and cognition. DFPM has also been shown to increase the levels of glycine in the brain, which is an important neurotransmitter that regulates several physiological processes.
Propiedades
IUPAC Name |
2-(diethylamino)-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30FN3O/c1-4-22(5-2)15-19(24)21(3)17-10-8-12-23(14-17)13-16-9-6-7-11-18(16)20/h6-7,9,11,17H,4-5,8,10,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGVKGIASCLFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-azocanyl)-3-[2-methoxy-4-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046559.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6046560.png)
![1-tert-butyl-4-[3-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6046578.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6046594.png)
![2-(4-methoxyphenyl)-N-({1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6046595.png)
![N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine](/img/structure/B6046615.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046621.png)
![5-[(4-methoxyphenyl)amino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B6046629.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B6046631.png)

![N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6046644.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B6046658.png)
![N-[4-(4-morpholinyl)phenyl]-N'-(4-phenoxyphenyl)thiourea](/img/structure/B6046659.png)